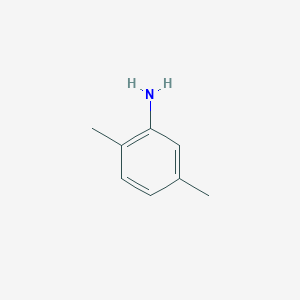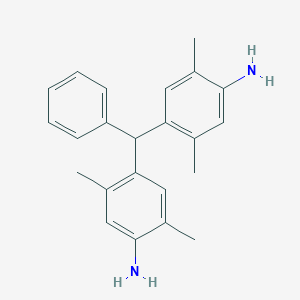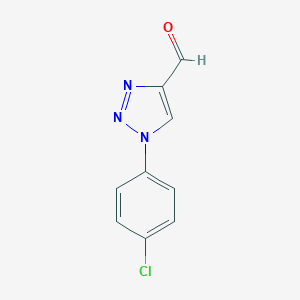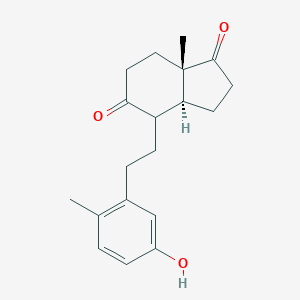![molecular formula C22H42NO4 B045490 [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl CAS No. 50614-00-1](/img/structure/B45490.png)
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl, also known as 2-BOD-4,4-DM-1,3-OX, is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a member of the oxazolidinone class of compounds, which are characterized by their ability to bind to certain proteins and inhibit their function. 2-BOD-4,4-DM-1,3-OX has been studied for its potential to be used in laboratory experiments and for its biochemical and physiological effects on cells.
Applications De Recherche Scientifique
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential applications in scientific research. It has been shown to bind to certain proteins and inhibit their function, which has led to its potential use as an inhibitor in laboratory experiments. It has also been studied for its potential use as a therapeutic agent, as it has been shown to have an inhibitory effect on certain bacterial and fungal pathogens. Additionally, [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential to be used in the synthesis of other compounds.
Mécanisme D'action
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX binds to certain proteins and inhibits their function. It has been shown to bind to the active site of certain enzymes, preventing them from catalyzing their respective reactions. Additionally, it has been shown to be a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme, thus preventing the substrate from binding to the enzyme and catalyzing the reaction.
Biochemical and Physiological Effects
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its biochemical and physiological effects on cells. It has been shown to have an inhibitory effect on certain bacterial and fungal pathogens, as well as an inhibitory effect on certain enzymes involved in cellular metabolism. Additionally, it has been shown to have an anti-inflammatory effect on cells, as well as a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a relatively low cost. However, there are also some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and it can be difficult to purify. Additionally, its inhibitory effects can vary depending on the concentration and the specific enzyme or pathogen that it is targeting.
Orientations Futures
There are several potential future directions for [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX. It could be used to develop new therapeutic agents for the treatment of bacterial and fungal infections. Additionally, it could be used to develop new inhibitors for laboratory experiments. It could also be used to develop new compounds for
Méthodes De Synthèse
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX can be synthesized using a three-step reaction sequence. The first step involves the reaction of 12-carboxydodecyl bromide with 2-butan-2-yl bromide in the presence of a base. This reaction produces the desired 2-bromo-2-butan-2-yl-12-carboxydodecyl compound. The second step involves the reaction of the 2-bromo-2-butan-2-yl-12-carboxydodecyl compound with 4,4-dimethyl-1,3-oxazolidin-3-yl chloride in the presence of a base. This reaction produces the desired 2-butan-2-yl-2-12-carboxydodecyl-4,4-dimethyl-1,3-oxazolidin-3-yl compound. The third and final step involves the oxidation of the 2-butan-2-yl-2-12-carboxydodecyl-4,4-dimethyl-1,3-oxazolidin-3-yl compound with hydrogen peroxide to produce the desired [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX.
Propriétés
InChI |
InChI=1S/C22H42NO4/c1-5-19(2)22(23(26)21(3,4)18-27-22)17-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHLTFTYSPMNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964854 |
Source


|
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
CAS RN |
50614-00-1 |
Source


|
| Record name | 14-Doxylstearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050614001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)



![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)



![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)



